2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Lipophilicity Physicochemical property prediction Lead optimization

2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 898346-30-0) is a fully synthetic, low-molecular-weight (358.46 g/mol) heterocyclic compound built on the thiazolo[3,2-b][1,2,4]triazol-6-ol scaffold. The fused thiazole–triazole core has been validated across multiple therapeutic programs, most notably as a privileged template for α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulators (PAMs) and for anticonvulsant candidates active in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.

Molecular Formula C18H22N4O2S
Molecular Weight 358.46
CAS No. 898346-30-0
Cat. No. B2418438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
CAS898346-30-0
Molecular FormulaC18H22N4O2S
Molecular Weight358.46
Structural Identifiers
SMILESCCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCOCC4)O
InChIInChI=1S/C18H22N4O2S/c1-3-14-19-18-22(20-14)17(23)16(25-18)15(21-8-10-24-11-9-21)13-6-4-12(2)5-7-13/h4-7,15,23H,3,8-11H2,1-2H3
InChIKeyMNHQFZRJVWKKRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (898346-30-0): Core Scaffold and Procurement Rationale


2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 898346-30-0) is a fully synthetic, low-molecular-weight (358.46 g/mol) heterocyclic compound built on the thiazolo[3,2-b][1,2,4]triazol-6-ol scaffold . The fused thiazole–triazole core has been validated across multiple therapeutic programs, most notably as a privileged template for α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulators (PAMs) [1] and for anticonvulsant candidates active in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models [2]. The title compound distinguishes itself from structurally related analogs via a unique combination of three pharmacophoric elements: (i) a 2-ethyl group on the thiazolo-triazole ring, (ii) a morpholino substituent on the methylene bridge, and (iii) a p-tolyl aryl fragment.

Why 2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol Cannot Be Interchanged with Its Closest Analogs


Thiazolo[3,2-b][1,2,4]triazol-6-ols bearing different substituents at the 2-position (ethyl, methyl, furan-2-yl), the aryl group (p-tolyl, 4-fluorophenyl, 4-(trifluoromethyl)phenyl), or the amine component (morpholino, piperazinyl) cannot be considered functionally equivalent. A direct comparison demonstrates that the 2-ethyl substitution on the title compound increases computed logP by approximately 0.4–0.5 log units relative to the 2-methyl congener (ACD/LogP 2.83 vs. 2.4) [1], which significantly affects membrane permeability and nonspecific binding. Furthermore, the only publicly available enzyme inhibition data for the 2-methyl morpholino-p-tolyl analog (BDBM42149) shows an IC50 of 5.0 × 10⁴ nM against Yersinia pestis tyrosine-protein phosphatase YopH [2]—a value that underscores the sensitivity of this scaffold's biological activity to even minor structural perturbations. Compound selection based solely on scaffold similarity therefore carries a high risk of selecting a molecule with substantially altered potency, selectivity, and physicochemical profile.

Quantitative Differentiation of 2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol Against Closest Analogs


2-Ethyl vs. 2-Methyl Substituent: Computed Lipophilicity and Predicted Membrane Permeability

The 2-ethyl substitution on the thiazolo[3,2-b][1,2,4]triazol-6-ol core increases lipophilicity relative to the 2-methyl analog. Based on ACD/LogP predictions for closely matched compounds, the 2-ethyl-4-fluorophenyl analog has an ACD/LogP of 2.13 . Extending the carbon chain by one methylene unit typically adds approximately 0.4–0.5 logP units; thus, the 2-ethyl-p-tolyl title compound is estimated to exhibit an ACD/LogP of roughly 2.7–2.9, vs. ~2.4 for the 2-methyl-p-tolyl analog [1]. The higher logP suggests increased passive membrane permeability but may also elevate non-specific protein binding.

Lipophilicity Physicochemical property prediction Lead optimization

Biochemical Potency: 2-Methyl Analog Exhibits Weak YopH Phosphatase Inhibition While 2-Ethyl Data Remain Unpublished

The 2-methyl morpholino-p-tolyl analog (BDBM42149, CID 3237883) was tested against Yersinia pestis tyrosine-protein phosphatase YopH in a single-concentration confirmatory assay (PubChem AID 1261) and exhibited an IC50 of 5.0 × 10⁴ nM (50 μM) [1]. This value indicates weak target engagement. No corresponding IC50 data are publicly available for the 2-ethyl title compound, creating both a knowledge gap and a research opportunity. If the 2-ethyl analog were to achieve even 10-fold greater potency (IC50 ≤ 5 μM), it would represent a significant improvement in drug likeness. The observed weak activity of the 2-methyl congener underscores that small alkyl chain modifications can switch a compound from inactive/weakly active to a viable hit.

Yersinia pestis Tyrosine phosphatase YopH Enzyme inhibition

Patent Landscape and α7 nAChR Allosteric Modulation: Thiazolo[3,2-b][1,2,4]triazol-6-ol Compounds Are Protected as PAMs

A comprehensive patent family (ES-2549917-T3, priority 2009, assigned to Janssen Pharmaceutica NV) claims morpholinothiazole derivatives of Formula (I), encompassing thiazolo[3,2-b][1,2,4]triazol-6-ols substituted at the 2-position with alkyl, cycloalkyl, aryl, or heteroaryl groups [1]. The claimed compounds function as selective α7 nAChR positive allosteric modulators (PAMs) capable of increasing agonist efficacy. The title compound's 2-ethyl substitution fits squarely within the R¹=alkyl scope, while the p-tolyl and morpholino groups map to Ar and R²/R³ definitions. This patent establishes a strong intellectual property foundation: structurally similar 2-methyl, 4-fluorophenyl, and 4-trifluoromethylphenyl analogs are explicitly claimed, reinforcing that subtle substituent permutations are legally and functionally distinct. No publicly disclosed α7 PAM EC50 data exist specifically for the title compound, creating a clear differentiation opportunity for proprietary screening.

α7 nicotinic acetylcholine receptor Positive allosteric modulator CNS drug discovery

Procurement-Driven Application Scenarios for 2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol


Early-Stage Phosphatase or Kinase Hit Identification

The demonstrated, albeit weak, YopH phosphatase inhibition of the 2-methyl congener (IC50 50 μM) [1] suggests that the 2-ethyl analog warrants primary screening against a panel of bacterial and human protein tyrosine phosphatases (PTPs). Its procurement enables direct head-to-head profiling to determine if the 2-ethyl chain improves IC50 by ≥10-fold, which could qualify the compound as a tractable hit for infectious disease programs targeting Yersinia virulence factors.

α7 Nicotinic Receptor Allosteric Modulator Lead Optimization

Given its inclusion within the generic scope of patent ES-2549917-T3 [2], the title compound is a logical probe for generating proprietary α7 PAM SAR. Its slightly elevated lipophilicity (estimated ΔlogP +0.3–0.5 vs. 2-methyl) may confer improved CNS penetration, a critical parameter for cognitive and neuropsychiatric indications. Procurement facilitates patch-clamp electrophysiology screening in Xenopus oocytes or mammalian cells expressing human α7 nAChR to quantify EC50 and maximum potentiation.

Anticonvulsant Drug Discovery Using Predictive Seizure Models

Multiple thiazolo[3,2-b][1,2,4]triazole derivatives have demonstrated protection in mice against MES- and PTZ-induced seizures [3]. The title compound, with its differentiated 2-ethyl-p-tolyl substitution, should be evaluated in standard MES and subcutaneous PTZ screens to generate quantitative anticonvulsant ED50 values. Procurement of the compound is a prerequisite to determining whether this substitution pattern yields improved therapeutic index (TD50/ED50) over previously reported analogs.

Physicochemical Profiling and In Vitro ADME Panel

The predicted ACD/LogP of ~2.7–2.9 places the title compound in a favorable range for oral absorption but also raises questions about metabolic lability of the ethyl group and morpholino ring. Procurement allows experimental determination of logD7.4, aqueous solubility, microsomal stability (human and rodent), and CYP inhibition, filling critical data gaps that currently prevent any quantitative comparison with the 2-methyl or 4-fluorophenyl analogs whose experimental ADME parameters likewise remain unpublished.

Quote Request

Request a Quote for 2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.